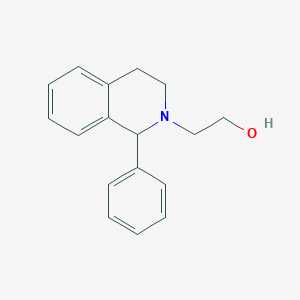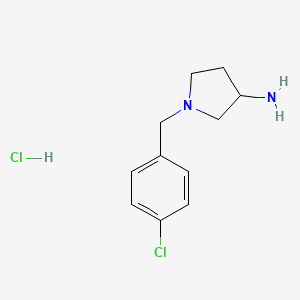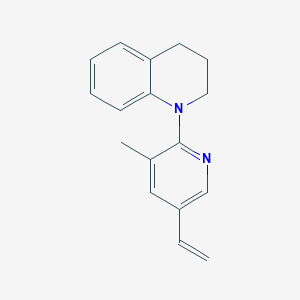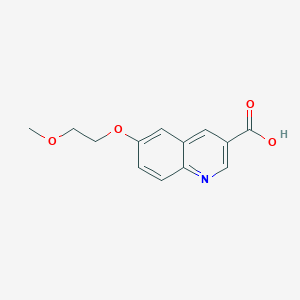
4-Bromo-5-fluoro-2,8-dimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-fluoro-2,8-dimethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H9BrFN and a molecular weight of 254.10 g/mol . This compound is part of the quinoline family, which is known for its wide range of applications in medicinal chemistry, particularly due to its biological activity .
Preparation Methods
The synthesis of 4-Bromo-5-fluoro-2,8-dimethylquinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method includes the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride, followed by treatment with Meldrum acid to form the desired quinoline derivative . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
4-Bromo-5-fluoro-2,8-dimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Cross-Coupling Reactions: These reactions are used to form carbon-carbon bonds, often employing palladium catalysts.
Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-5-fluoro-2,8-dimethylquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-2,8-dimethylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The incorporation of fluorine enhances its biological activity by increasing its binding affinity to these targets . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 4-Bromo-5-fluoro-2,8-dimethylquinoline include:
4-Bromo-2,8-dimethylquinoline: Lacks the fluorine atom, which may result in different biological activity.
5-Bromo-4-fluoro-2-methylaniline: A related compound with a different substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1378260-91-3 |
|---|---|
Molecular Formula |
C11H9BrFN |
Molecular Weight |
254.10 g/mol |
IUPAC Name |
4-bromo-5-fluoro-2,8-dimethylquinoline |
InChI |
InChI=1S/C11H9BrFN/c1-6-3-4-9(13)10-8(12)5-7(2)14-11(6)10/h3-5H,1-2H3 |
InChI Key |
DOMMEAXTRIGRPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)C(=CC(=N2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-ethoxy-8-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11864975.png)
![Ethyl 4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11864976.png)




![N-(3-Nitrophenyl)spiro[2.3]hexane-1-carboxamide](/img/structure/B11865022.png)







